N-{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling Reactions: The thiazole and pyrrole rings are then coupled with a phenyl group through various coupling reactions such as Suzuki or Heck coupling.
Final Acetylation: The final step involves the acetylation of the phenyl group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and imino groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxy group can lead to the formation of a ketone.
Reduction: Reduction of the imino group results in the formation of an amine.
Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole and pyrrole rings play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: Another antineoplastic drug with a thiazole ring.
Uniqueness
N-{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C21H18N4O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[4-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H18N4O2S/c1-13(26)23-15-7-9-16(10-8-15)25-11-18(27)19(20(25)22)21-24-17(12-28-21)14-5-3-2-4-6-14/h2-10,12,22,27H,11H2,1H3,(H,23,26) |
InChI Key |
HQNLCZAOVCSTOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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